Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride
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Overview
Description
Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a cyclopentyl group, an imino group, and a lambda6-sulfanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride typically involves the reaction of cyclopentanone with an appropriate amine to form the imino derivative. This intermediate is then reacted with sulfur-containing reagents under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to rigorous purification processes, including crystallization and recrystallization, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl(imino)methyl-lambda6-sulfanone
- Cyclopentyl(imino)methyl-lambda6-sulfoxide
- Cyclopentyl(imino)methyl-lambda6-sulfone
Uniqueness
Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
cyclopentyl-imino-methyl-oxo-λ6-sulfane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS.ClH/c1-9(7,8)6-4-2-3-5-6;/h6-7H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYPARWIKOTNFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1CCCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230799-74-1 |
Source
|
Record name | (S-methylsulfonimidoyl)cyclopentane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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